molecular formula C21H15ClFN5 B11321028 7-(2-chlorophenyl)-2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

7-(2-chlorophenyl)-2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11321028
M. Wt: 391.8 g/mol
InChI Key: XYDSEAXFPNWZAL-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound It is characterized by the presence of a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, substituted with 2-chlorophenyl and 4-fluorophenyl groups, along with two methyl groups at positions 8 and 9

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The 2-chlorophenyl and 4-fluorophenyl groups can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the aromatic rings or the triazole moiety, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield alcohols or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biology and medicine, 7-(2-chlorophenyl)-2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has potential applications as a pharmaceutical agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

Industrially, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics and nanotechnology.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    7-(2-chlorophenyl)-2-(4-fluorophenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: Lacks the methyl groups at positions 8 and 9.

    7-(2-chlorophenyl)-2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyridine: Contains a pyridine ring instead of a pyrimidine ring.

Uniqueness

The presence of both 2-chlorophenyl and 4-fluorophenyl groups, along with the methyl groups at positions 8 and 9, imparts unique electronic and steric properties to 7-(2-chlorophenyl)-2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine. These features can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C21H15ClFN5

Molecular Weight

391.8 g/mol

IUPAC Name

10-(2-chlorophenyl)-4-(4-fluorophenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H15ClFN5/c1-12-13(2)28(17-6-4-3-5-16(17)22)20-18(12)21-25-19(26-27(21)11-24-20)14-7-9-15(23)10-8-14/h3-11H,1-2H3

InChI Key

XYDSEAXFPNWZAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)F)C5=CC=CC=C5Cl)C

Origin of Product

United States

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